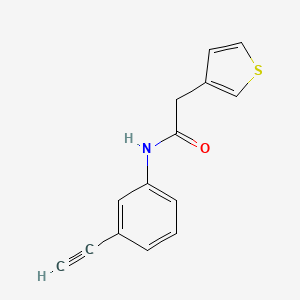![molecular formula C14H15NO B7508150 1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one](/img/structure/B7508150.png)
1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,5-Dimethylphenyl)methyl]pyridin-2-one is an organic compound with the molecular formula C15H15NO. It is also known as DMPO or 5,5-dimethyl-1-pyrroline N-oxide. DMPO is a stable free radical that is widely used in scientific research as a spin trapping agent for the detection of reactive oxygen and nitrogen species.
Wissenschaftliche Forschungsanwendungen
DMPO is widely used in scientific research as a spin trapping agent for the detection of reactive oxygen and nitrogen species. It is used in a variety of fields, including biochemistry, pharmacology, and environmental science. DMPO is used to study oxidative stress, which is an imbalance between the production of reactive oxygen species and the antioxidant defense system. DMPO is also used to study the mechanism of action of drugs and to evaluate the efficacy of antioxidants.
Wirkmechanismus
DMPO works by trapping free radicals and forming stable adducts that can be detected by electron paramagnetic resonance spectroscopy (EPR). DMPO reacts with a variety of free radicals, including superoxide, hydroxyl, and nitric oxide radicals. The reaction between DMPO and free radicals results in the formation of stable DMPO adducts, which can be detected by EPR.
Biochemical and Physiological Effects:
DMPO has been shown to have antioxidant properties and to protect against oxidative stress. It has also been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. DMPO has been shown to protect against ischemia-reperfusion injury, which is a common cause of tissue damage in a variety of diseases. DMPO has also been shown to have neuroprotective effects and to protect against neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DMPO is a stable free radical that is easy to handle and store. It is also relatively inexpensive compared to other spin trapping agents. DMPO can be used in a variety of experimental systems, including in vitro and in vivo models. However, DMPO has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are many future directions for the use of DMPO in scientific research. One area of interest is the use of DMPO to study the role of oxidative stress in disease pathogenesis. DMPO can also be used to evaluate the efficacy of antioxidants in preventing oxidative damage. Another area of interest is the use of DMPO in the development of new drugs for the treatment of diseases associated with oxidative stress. DMPO can also be used in the development of new diagnostic tools for the detection of oxidative stress in vivo. Finally, DMPO can be used in the study of the role of reactive oxygen and nitrogen species in aging and age-related diseases.
Synthesemethoden
DMPO can be synthesized by the reaction of 3,5-dimethylbenzyl chloride with sodium ethoxide in ethanol, followed by the reaction of the resulting product with hydroxylamine hydrochloride in ethanol. The final product is obtained by recrystallization from ethanol.
Eigenschaften
IUPAC Name |
1-[(3,5-dimethylphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-7-12(2)9-13(8-11)10-15-6-4-3-5-14(15)16/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XREHFKKSWVXJMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CN2C=CC=CC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Bicyclo[2.2.1]heptanyl)-1-(4-methoxypiperidin-1-yl)ethanone](/img/structure/B7508070.png)




![(4-methoxypiperidin-1-yl)-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)methanone](/img/structure/B7508094.png)



![3-(2-Methylprop-2-enyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7508112.png)



